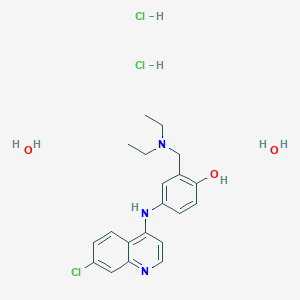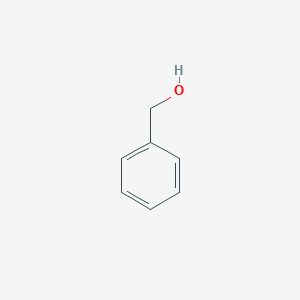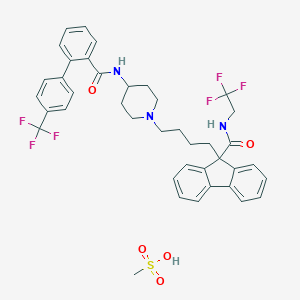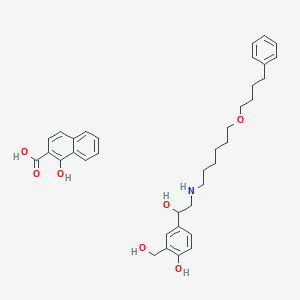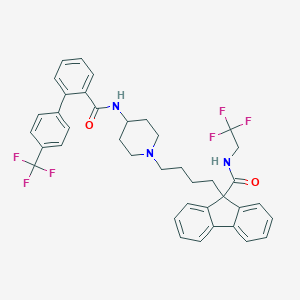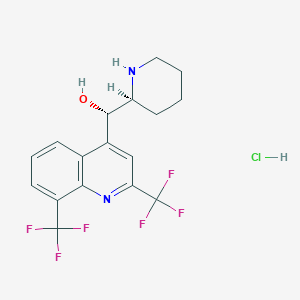
Vinorelbine Bitartrate
Overview
Description
Vinorelbine Bitartrate is a semi-synthetic vinca alkaloid used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer (NSCLC) . It was initially approved in the USA in the 1990s for the treatment of NSCLC .
Synthesis Analysis
The synthesis method of Vinorelbine Bitartrate includes having the catharanthine tartrate and vindoline as initial material, reacting with ferric trichloride and hydrochloric acid .Molecular Structure Analysis
Vinorelbine Bitartrate has a chemical formula of C53H66N4O20. It has an average weight of 1079.1059 and a mono-isotopic weight of 1078.427040572 . It differs from the natural compounds by the presence of an eight rather than nine-member catharanthine ring .Chemical Reactions Analysis
Vinorelbine is a mitotic spindle poison that impairs chromosomal segregation during mitosis. It blocks cells at G2/M when present at concentrations close to IC50: at higher concentrations there is production of polyploidy .Physical And Chemical Properties Analysis
Vinorelbine Bitartrate is a light yellow amorphous powder . It is a small molecule with a refractivity of 216.99 m3·mol-1 and a polarizability of 84.19 Å3 .Scientific Research Applications
Oncology: Treatment of Malignancies
Vinorelbine tartrate is an anti-mitotic chemotherapy drug that is used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer (NSCLC). It was initially approved in the USA in the 1990s for the treatment of NSCLC .
Nanoparticle Drug Delivery
Vinorelbine tartrate, as a kind of high hydrophilic and temperature-induced degradation drug, was prepared into nanoparticles by a desolvation procedure. Bovine serum albumin (BSA), as a drug carrier, was stabilized by chemical cross-linking with glutaraldehyde. The optimization process of preparing Vinorelbine tartrate-loaded BSA nanoparticles was accomplished using response surface methodology .
Active Targeting Preparation
Vinorelbine tartrate-loaded BSA nanoparticles were conjugated with folate, creating a targeting drug carrier delivery system. The characteristics of the nanoparticles, such as the amount of folate conjugation, surface morphology, surface chemistry, physical status of Vinorelbine tartrate in the nanoparticles, stability, and in vitro drug release behavior were all investigated .
Multifunctional Magnetic Nanoparticles
Vinorelbine tartrate was loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG). The comprehensive integration of precise multifunctional nanoparticles design, magnetic response, and controlled drug release with photothermal effect brings a different perspective to advanced cancer treatment research .
Pharmaceutical Secondary Standard
Vinorelbine tartrate is used as a pharmaceutical secondary standard. It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Mechanism of Action
Vinorelbine tartrate, also known as 5’-Noranhydrovinoblastine tartrate, Vinorelbine ditartrate, or Vinorelbine Bitartrate, is a semi-synthetic vinca alkaloid with a broad spectrum of anti-tumor activity .
Target of Action
Vinorelbine tartrate primarily targets microtubules , which are the principal components of the cell’s structural network . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .
Mode of Action
Vinorelbine tartrate binds to tubulin, a protein that polymerizes into microtubules . This binding inhibits microtubule formation, thereby disrupting the formation of the mitotic spindle, a structure crucial for cell division . This disruption arrests the cell at metaphase, a stage in cell division, leading to cell death .
Biochemical Pathways
By inhibiting microtubule formation, vinorelbine tartrate affects the mitotic spindle assembly pathway, leading to cell cycle arrest at the metaphase . This arrest triggers apoptosis, or programmed cell death . Additionally, vinorelbine tartrate may interfere with amino acid, cyclic AMP, and glutathione metabolism, as well as cellular respiration and nucleic acid and lipid biosynthesis .
Pharmacokinetics
Vinorelbine tartrate is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . It binds extensively to human platelets and lymphocytes (80% to 91%), and is sequestered in tissues, especially lung, spleen, liver, and kidney, and released slowly . The drug is excreted primarily in bile and feces (50%), with 10% excreted in urine . The terminal half-life of vinorelbine tartrate is estimated to be around 28 to 44 hours .
Result of Action
The primary result of vinorelbine tartrate’s action is the inhibition of cell division, leading to cell death . This makes it effective in the treatment of several types of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, Hodgkin lymphoma, and others .
Action Environment
The efficacy and stability of vinorelbine tartrate can be influenced by various environmental factors. For instance, genetic variations can influence the clearance rate of vinorelbine tartrate, suggesting a strong influence of genetics on the clearance of this drug . Furthermore, the drug’s stability can be affected by temperature, as solutions diluted for infusion are stable for up to 24 hours at temperatures ranging from 5°C to 30°C .
Safety and Hazards
Future Directions
Vinorelbine tartrate is being studied in the treatment of other types of cancer . A study was done on the clearance rate of vinorelbine on individuals with various single polymorphonuclear mutations. It was found that there was 4.3-fold variation in vinorelbine clearance across the cohort, suggesting a strong influence of genetics on the clearance of this drug .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37+,38-,39-,42-,43-,44+,45+;2*1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILBMBUYJCWATM-LNLXBTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H66N4O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinorelbine Bitartrate | |
CAS RN |
125317-39-7 | |
| Record name | Vinorelbine Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




